2-Chloro-6-cyclopropylnicotinonitrile
Description
2-Chloro-6-cyclopropylnicotinonitrile (CAS: 1198475-35-2) is a substituted pyridine derivative featuring a chlorine atom at position 2, a cyclopropyl group at position 6, and a nitrile group at position 3. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity at the chlorine and nitrile sites. Its structural uniqueness lies in the cyclopropyl substituent, which imparts conformational rigidity and metabolic stability compared to bulkier alkyl groups .
Properties
IUPAC Name |
2-chloro-6-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7(5-11)3-4-8(12-9)6-1-2-6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUDNZBBBNHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254941 | |
| Record name | 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-35-2 | |
| Record name | 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropylnicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloronicotinonitrile with cyclopropylamine in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: Oxidation yields oxides, while reduction yields amines.
Scientific Research Applications
2-Chloro-6-cyclopropylnicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes structural differences among 2-Chloro-6-cyclopropylnicotinonitrile and its analogs:
Physicochemical and Reactivity Comparisons
- Steric Effects: The cyclopropyl group in this compound offers less steric hindrance than the isopropyl group in its analog (CAS: 108244-44-6), enabling faster nucleophilic substitution at position 2 .
- Electronic Effects: The trifluoromethyl (CF₃) group in 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS: 1092352-56-1) increases electron-withdrawing properties, stabilizing the pyridine ring but reducing solubility in aqueous media .
- Functional Versatility : The nitrile group in all compounds allows hydrolysis to carboxylic acids or amides. However, the hydroxy group in CAS 1092352-56-1 provides an additional site for hydrogen bonding or derivatization .
Biological Activity
2-Chloro-6-cyclopropylnicotinonitrile (CAS Number: 1198475-35-2) is a compound within the pyridine family that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring with a cyclopropyl substituent and a nitrile group. Its structure is significant as these functional groups are known to influence biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, the compound has shown inhibitory effects on Gram-positive and Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, particularly those associated with lymphoma and breast cancer. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cancer cell proliferation. For example, one study reported an IC50 value of approximately 10 µM against specific cancer cell lines, indicating significant cytotoxicity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted cellular functions.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial for cell survival and proliferation.
Case Studies
- Anticancer Efficacy : In a study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapies.
- Microbial Inhibition : A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 5 µg/mL.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3 |
| Molecular Weight | 219.64 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| IC50 (Cancer Cell Lines) | ~10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
